N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Sulfonamide derivatives, including those containing the quinoline moiety, have been synthesized and evaluated for their antimicrobial properties. For instance, new compounds of quinoline clubbed with sulfonamide moiety were developed as antimicrobial agents, showing high activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).
Anticancer Potential
Aryl/heteroaryl sulfonamide compounds have demonstrated anticancer activities through various mechanisms, including the inhibition of carbonic anhydrase isozymes. Novel 4-(quinolin-1-yl)benzenesulfonamide derivatives have shown interesting in vitro anticancer activities, suggesting potential utility in cancer treatment strategies (European Journal of Medicinal Chemistry, 2010).
Antimalarial and COVID-19 Applications
Sulfonamide derivatives have been investigated for their antimalarial activity and explored for potential applications against COVID-19 through computational calculations and molecular docking studies. Certain sulfonamide compounds exhibited excellent antimalarial activity and theoretical studies suggested their potential utility in treating COVID-19 (Biointerface Research in Applied Chemistry, 2021).
Neuroprotective Effects
Quinoxaline derivatives, similar in structure to the compound , have been studied for their neuroprotective effects. For example, an analog of quinoxalinedione antagonists to the non-NMDA glutamate receptor demonstrated protection against global ischemia, even with delayed administration after an ischemic challenge (Science, 1990).
Synthesis and Evaluation of Quinoline Sulfonamides
Quinoline sulfonamides have been synthesized and evaluated for their biological activities, including antibacterial activities. Green synthetic methods have been developed for quinoxaline sulfonamides, showing promising antibacterial properties against various bacterial strains (Research on Chemical Intermediates, 2017).
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-2-21-16-6-4-14(11-13(16)3-8-19(21)22)20-27(23,24)15-5-7-17-18(12-15)26-10-9-25-17/h4-7,11-12,20H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFVXOPWRBBWNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.